molecular formula C13H19N3O2 B13869425 N-(3-Aminophenyl)-2-(4-hydroxypiperidin-1-YL)acetamide

N-(3-Aminophenyl)-2-(4-hydroxypiperidin-1-YL)acetamide

Cat. No.: B13869425
M. Wt: 249.31 g/mol
InChI Key: LQCYKMHRMOFRQF-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-hydroxypiperidin-1-YL)acetamide is a chemical compound with a molecular formula of C14H21N3O2 It is known for its unique structure, which includes an aminophenyl group and a hydroxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-hydroxypiperidin-1-YL)acetamide typically involves the reaction of 3-nitroaniline with 4-hydroxypiperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The nitro group is reduced to an amino group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-hydroxypiperidin-1-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation: Formation of N-(3-Aminophenyl)-2-(4-oxopiperidin-1-YL)acetamide.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-Aminophenyl)-2-(4-hydroxypiperidin-1-YL)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(4-hydroxypiperidin-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminophenyl)-3-(4-hydroxypiperidin-1-yl)propanamide
  • N-(3-Aminophenyl)-2-(4-hydroxypiperidin-1-yl)butanamide

Uniqueness

N-(3-Aminophenyl)-2-(4-hydroxypiperidin-1-YL)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-(3-aminophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide

InChI

InChI=1S/C13H19N3O2/c14-10-2-1-3-11(8-10)15-13(18)9-16-6-4-12(17)5-7-16/h1-3,8,12,17H,4-7,9,14H2,(H,15,18)

InChI Key

LQCYKMHRMOFRQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC(=O)NC2=CC=CC(=C2)N

Origin of Product

United States

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